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molecular formula C10H21NO B1331541 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol CAS No. 4667-61-2

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

Cat. No. B1331541
M. Wt: 171.28 g/mol
InChI Key: LTMWXFBWZVICIY-UHFFFAOYSA-N
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Patent
US07632829B2

Procedure details

A solution of 3.00 g (17.96 mmol) of 3-bromo-2,2-dimethyl-propan-1-ol, 17.78 ml (179.59 mmol) of piperidine, 2.48 g (17.96 mmol) of K2CO3 and 2.69 g (17.96 mmol) of potassium iodide in 20 ml of DMA were stirred at 70° C. for 20 h. After filtration and evaporation of the solvents, the crude product was dissolved in diluted aqueous HCl solution and washed with EtOAc (3×). The aqueous phase was basified with KHCO3 and some drops of 1N NaOH and extracted with EtOAc (3×). The organic phase was dried (Na2SO4) and evaporated to give 0.57 g (18%) of the title compound as yellow liquid. MS: 172.0 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
17.78 mL
Type
reactant
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][OH:5].[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C([O-])([O-])=O.[K+].[K+].[I-].[K+]>CC(N(C)C)=O>[CH3:6][C:3]([CH3:7])([CH2:2][N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[CH2:4][OH:5] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrCC(CO)(C)C
Name
Quantity
17.78 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2.48 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.69 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvents
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in diluted aqueous HCl solution
WASH
Type
WASH
Details
washed with EtOAc (3×)
EXTRACTION
Type
EXTRACTION
Details
some drops of 1N NaOH and extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(CN1CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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